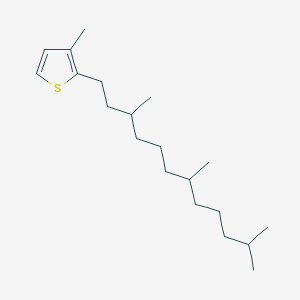

3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene

Beschreibung

Eigenschaften

CAS-Nummer |

102037-88-7 |

|---|---|

Molekularformel |

C20H36S |

Molekulargewicht |

308.6 g/mol |

IUPAC-Name |

3-methyl-2-(3,7,11-trimethyldodecyl)thiophene |

InChI |

InChI=1S/C20H36S/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-20/h14-18H,6-13H2,1-5H3 |

InChI-Schlüssel |

GQSRQFZJEZGNKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC=C1)CCC(C)CCCC(C)CCCC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Molecular Architecture

The compound’s structure comprises a thiophene ring substituted with a methyl group at position 3 and a highly branched alkyl chain at position 2. The alkyl chain (3,7,11-trimethyldodecyl) introduces steric bulk, influencing reactivity and physical properties. Key parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₆S | |

| Exact Mass | 308.2538 g/mol | |

| InChIKey | GQSRQFZJEZGNKO-UHFFFAOYSA-N |

The branched alkyl chain confers lipophilicity, making the compound soluble in nonpolar solvents like hexane or toluene.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural validation. The ¹³C NMR spectrum (computed via HOSE algorithm) reveals distinct signals for the thiophene ring (δ 125–140 ppm) and alkyl chain carbons (δ 10–35 ppm). Mass fragmentation patterns show a base peak at m/z 308, corresponding to the molecular ion.

Synthesis Methodologies

Alkylation of Thiophene Precursors

Alkylation is a cornerstone strategy for introducing the 3,7,11-trimethyldodecyl chain. A representative protocol involves:

- Substrate Preparation : 3-Methylthiophene is treated with a Lewis acid (e.g., AlCl₃) to activate the 2-position for electrophilic substitution.

- Alkylation : The activated thiophene reacts with 3,7,11-trimethyldodecyl bromide under Friedel-Crafts conditions.

- Workup : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Key Variables :

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or chloroform enhances electrophilic substitution.

This method achieves moderate yields (40–60%) but requires rigorous exclusion of moisture.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling offers regioselectivity. The Suzuki-Miyaura reaction is particularly effective:

- Halogenation : 3-Methylthiophene is brominated at the 2-position using N-bromosuccinimide (NBS).

- Coupling : The bromothiophene reacts with a 3,7,11-trimethyldodecylboronic ester in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).

Advantages :

Optimization of Reaction Conditions

Solvent and Catalytic Systems

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMF, DMSO) in cross-coupling reactions. For example, DMF increases reaction rates by stabilizing palladium intermediates. Catalytic systems like PdCl₂(dppf) enhance turnover numbers (TON > 1,000).

Temperature and Time Dependence

Prolonged heating in cross-coupling risks decomposition of the alkylboronic ester.

Mechanistic Insights

Electrophilic Substitution in Alkylation

The thiophene ring’s electron-rich nature facilitates electrophilic attack. The mechanism proceeds via:

- Generation of a carbocation from 3,7,11-trimethyldodecyl bromide.

- Attack by the thiophene’s 2-position, stabilized by resonance.

- Deprotonation to restore aromaticity.

Oxidative Addition in Cross-Coupling

In Suzuki reactions, Pd⁰ undergoes oxidative addition with the C–Br bond, forming a PdII intermediate. Transmetallation with the boronic ester precedes reductive elimination to yield the coupled product.

Challenges and Limitations

Steric Hindrance

The bulky alkyl chain impedes both electrophilic substitution and cross-coupling. Strategies to mitigate this include:

Byproduct Formation

Common byproducts include:

- Di-alkylated thiophenes : Addressed by stoichiometric control of alkylating agents.

- Homocoupling of boronic esters : Suppressed by degassing the reaction mixture.

Industrial-Scale Considerations

Cost-Efficiency Analysis

- Alkylation : Low catalyst costs but higher purification expenses due to side products.

- Cross-Coupling : Higher Pd catalyst costs offset by superior yields.

Emerging Methodologies

Photocatalytic Approaches

Recent advances employ visible-light photocatalysis to activate C–H bonds in thiophene, enabling direct alkylation without pre-functionalization. For example, Ir(ppy)₃ catalyzes the reaction between thiophene and alkyl iodides under blue LED light.

Biocatalytic Routes

Enzymatic systems (e.g., cytochrome P450 monooxygenases) show promise for stereoselective alkylation, though yields remain suboptimal (<30%).

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated thiophenes and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

3-n-Hexadecylthiophene

- Structure : Features a linear n-hexadecyl chain (C16) attached to a thiophene ring.

- Origin: Co-occurs with the target compound in coal-waste algal crusts but lacks the isoprenoid branching .

- Formation Pathway : Likely forms via sulfur addition to n-alkanes rather than phytol derivatives.

- Key Differences: Linear vs. branched carbon chain. Different biosynthesis pathways (alkylation vs. isoprenoid sulfur incorporation). Environmental stability: Isoprenoid structures (target compound) may resist microbial degradation better than linear alkyl chains.

5-n-Alkyl-2-(3,7,11-Trimethyldodecyl)-3-Methylthiophenes (C21–C26 Series)

- Structure: Hybrid skeletons combining a linear n-alkyl extension (C21–C26) with the 3,7,11-trimethyldodecyl isoprenoid chain.

- Origin : Found in bitumens and oils, unlike the algal/marine sedimentary origin of the target compound .

- Key Differences :

- Extended linear alkyl chains increase molecular weight and alter solubility.

- Indicate distinct geological processes (e.g., petroleum formation vs. recent algal activity).

3-(4′,8′,12′-Trimethyltridecyl)Thiophene

- Structure: A C20 isoprenoid thiophene with a 4′,8′,12′-trimethyltridecyl chain.

- Origin: Detected in anoxic floc samples, similar to the target compound .

- Formation Pathway : Likely shares a phytol-derived pathway but differs in branching pattern.

- Key Differences: Structural isomerism affects environmental distribution and preservation. Slightly distinct isoprenoid branching may reflect variations in precursor lipids or microbial communities.

Data Tables

Table 1: Structural and Environmental Comparison

Table 2: Analytical and Geochemical Significance

Research Findings and Implications

- Environmental Specificity : The target compound is tightly linked to chlorophyll degradation in algal-rich, sulfur-enriched settings, distinguishing it from petroleum-associated thiophenes .

- Structural Resilience: Isoprenoid thiophenes like the target compound are more resistant to diagenetic alteration than linear alkyl analogs, enhancing their utility as biomarkers .

- Synthetic vs. Natural Origins : Unlike synthetic thiophenes (e.g., Grignard-derived 3-methylthiophene derivatives), the target compound’s natural origin underscores its role in tracing biogeochemical sulfur cycles .

Biologische Aktivität

3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene is a sulfur-containing organic compound with significant interest in biological research due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, potential therapeutic applications, and relevant case studies.

- Chemical Formula : CHS

- Molecular Weight : 308.565 g/mol

- IUPAC Name : 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene

- CAS Registry Number : 102037-88-7

The compound's structure includes a thiophene ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.

Cytotoxicity and Apoptosis Induction

Research has shown that certain thiophene derivatives can induce apoptosis in cancer cell lines. For example, combinations of acyclic retinoids and other agents have been shown to synergistically enhance apoptosis in HepG2 cells through mechanisms involving Bax and Bcl-2 protein modulation . Although specific data on 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene's cytotoxic effects are not extensively documented, it is reasonable to hypothesize similar mechanisms may be at play due to the structural similarities with known active thiophenes.

Environmental Impact and Biomarkers

The compound has been identified as a molecular biomarker in environmental studies. Its presence in sediment samples indicates its role in understanding organic matter transformation and environmental conditions during periods of anoxia in marine settings . This suggests potential applications in bioremediation and environmental monitoring.

Case Studies

- Antiviral Screening : A study focused on synthesizing thiophene derivatives for HCV inhibition found that certain compounds showed significant antiviral activity across multiple genotypes. The lead compound demonstrated low cytotoxicity while effectively inhibiting viral entry .

- Cytotoxicity Evaluation : In vitro studies have evaluated the metabolic stability and cytotoxic effects of related thiophene compounds. These studies often involve assessing the compounds' stability in human plasma and their effects on various human cell lines .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.